molecular formula C21H33N3O5 B4771296 2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

Cat. No.: B4771296
M. Wt: 407.5 g/mol
InChI Key: FVGSQXJLGPMPBL-UHFFFAOYSA-N
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Description

2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the piperidine and piperazine precursors, followed by the introduction of the 2-methylphenylmethyl group. The final step involves the formation of the ethanol group. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the piperidine or piperazine rings, potentially leading to the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, 2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol is investigated for its potential therapeutic properties. It may act as an antagonist or agonist at specific receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The piperidine and piperazine rings can interact with biological membranes, influencing the compound’s pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole

Uniqueness

Compared to similar compounds, 2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O.C2H2O4/c1-17-4-2-3-5-18(17)16-21-8-6-19(7-9-21)22-12-10-20(11-13-22)14-15-23;3-1(4)2(5)6/h2-5,19,23H,6-16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGSQXJLGPMPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCN(CC3)CCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid
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2-[4-[1-[(2-Methylphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol;oxalic acid

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